(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
CAS No.: 1394051-17-2
Cat. No.: VC2963951
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394051-17-2 |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | (1S)-1-(1-benzylpyrazol-4-yl)ethanol |
| Standard InChI | InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3/t10-/m0/s1 |
| Standard InChI Key | QVEMHCYFAUDBND-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C1=CN(N=C1)CC2=CC=CC=C2)O |
| SMILES | CC(C1=CN(N=C1)CC2=CC=CC=C2)O |
| Canonical SMILES | CC(C1=CN(N=C1)CC2=CC=CC=C2)O |
Introduction
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound featuring a pyrazole ring substituted with a benzyl group and an ethan-1-ol moiety. Its molecular formula is C12H14N2O, and it has a molecular weight of 202.25 g/mol . This compound is of interest in various scientific fields, including medicinal chemistry and biology, due to its potential biological activities.
Synthesis Methods
The synthesis of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol typically involves several steps:
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Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-diketone.
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Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
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Reduction: The final step involves the reduction of the ketone group to an alcohol using a reducing agent like sodium borohydride.
Chemical Reactions
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions:
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Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
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Reduction: The compound can be further reduced to remove the benzyl group using catalytic hydrogenation.
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Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Activities
Pyrazole derivatives, including (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, have shown significant biological activities:
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Anti-inflammatory Activity: Pyrazole compounds have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential as anti-inflammatory agents.
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Antimicrobial Properties: These compounds exhibit efficacy against various bacterial strains, with the benzyl group potentially enhancing their interaction with microbial membranes.
Applications in Scientific Research
This compound is used in several areas of scientific research:
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Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds.
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Biology: It is used in studies of enzyme inhibition and receptor binding.
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Materials Science: It contributes to the development of materials with specific electronic properties.
Comparison with Similar Compounds
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is compared with similar compounds based on its structural features:
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(1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol: This compound has a phenyl group instead of a benzyl group.
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(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: This compound features a methyl group instead of a benzyl group.
The benzyl group in (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol enhances its lipophilicity and binding interactions compared to its analogs.
Suppliers and Availability
The compound is available from several suppliers, including Changzhou Hopschain Chemical Co., Ltd. and Parchem . These suppliers offer the compound for various applications in research and development.
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